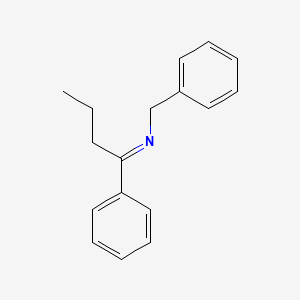

(1E)-N-Benzyl-1-phenylbutan-1-imine

Description

Significance of Imines as Key Intermediates and Functional Groups

Imines are of paramount importance in organic synthesis, primarily serving as versatile intermediates for the formation of a wide array of nitrogen-containing compounds. nih.govnih.gov Their significance stems from the electrophilic nature of the imine carbon and the nucleophilicity of the nitrogen atom, allowing for a diverse range of chemical transformations. The C=N bond can undergo nucleophilic addition and can be readily reduced to form amines, which are crucial components of many biologically active molecules and materials. nih.gov

The reactivity of imines makes them central to various name reactions and synthetic strategies, including the Mannich reaction, Strecker amino acid synthesis, and Pictet-Spengler reaction. nih.gov Furthermore, the development of catalytic and enantioselective methods for imine formation and functionalization has greatly expanded their utility in modern organic chemistry, enabling the synthesis of complex chiral amines with high efficiency and stereocontrol. numberanalytics.com

Overview of (1E)-N-Benzyl-1-phenylbutan-1-imine within Iminovinyl Chemistry

This compound is a specific imine that features a benzyl (B1604629) group attached to the nitrogen atom and a phenyl and a propyl group attached to the imine carbon. The "(1E)" designation indicates the stereochemistry at the carbon-nitrogen double bond, where the substituents of higher priority on each atom of the double bond are on opposite sides.

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure places it within the subfield of iminovinyl chemistry. This area of chemistry explores the synthesis and reactivity of α,β-unsaturated imines, also known as vinylogous imines. The presence of the phenyl group and the alkyl chain on the imine carbon influences its electronic and steric properties, which in turn dictates its reactivity in various chemical transformations. The N-benzyl group is a common substituent in imine chemistry, often used to introduce a stable yet removable protecting group or to influence the stereochemical outcome of reactions. nih.gov

Research Landscape and Current Trajectories for Imine-Based Compounds

The research landscape for imine-based compounds is vibrant and continuously evolving. A major focus of current research is the development of novel catalytic systems for the synthesis and transformation of imines. This includes the use of transition metals, organocatalysts, and enzymes to achieve higher efficiency, selectivity, and sustainability. numberanalytics.comrsc.org Green chemistry principles are increasingly being applied to imine synthesis, with a focus on using environmentally benign solvents and reagents. rsc.org

Multicomponent reactions (MCRs) involving imines as key building blocks have gained significant traction. nih.gov These reactions allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single step, which is highly desirable in drug discovery and materials science. Furthermore, the unique properties of the imine bond are being harnessed in the development of dynamic covalent chemistry and self-healing materials. researchgate.net The reversible nature of imine formation allows for the creation of materials that can adapt and respond to external stimuli. researchgate.net

Chemical Compound Data

Structure

3D Structure

Properties

CAS No. |

88875-56-3 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

N-benzyl-1-phenylbutan-1-imine |

InChI |

InChI=1S/C17H19N/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h3-8,10-13H,2,9,14H2,1H3 |

InChI Key |

WZSLANXXBIBZLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=NCC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1e N Benzyl 1 Phenylbutan 1 Imine

Nucleophilic Addition Reactions to the Imine Carbon

The polarity of the carbon-nitrogen double bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, renders the imine carbon susceptible to attack by nucleophiles. This fundamental reactivity is analogous to that of carbonyl compounds but leads to the formation of amine derivatives. libretexts.orgopenstax.org

The reduction of the imine functionality is a fundamental transformation that converts the C=N double bond into a C-N single bond, yielding a secondary amine. This reaction is a cornerstone of reductive amination, where an aldehyde or ketone first reacts with a primary amine to form an imine in situ, which is then reduced. masterorganicchemistry.com In the case of (1E)-N-Benzyl-1-phenylbutan-1-imine, direct reduction furnishes N-benzyl-1-phenylbutan-1-amine.

A variety of hydride-based reducing agents can accomplish this transformation. The choice of reagent can depend on factors such as functional group tolerance and reaction conditions. Common hydride sources include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For more controlled reductions, particularly in the presence of other reducible functional groups like carbonyls, milder reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed, typically under mildly acidic conditions that favor the formation of the more reactive iminium ion. masterorganicchemistry.comorganic-chemistry.org

Table 1: Hydride Reagents for the Reduction of this compound

| Reagent | Typical Conditions | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol, rt | N-benzyl-1-phenylbutan-1-amine | A common and cost-effective reagent. |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether, 0 °C to rt | N-benzyl-1-phenylbutan-1-amine | A very powerful reducing agent, less selective. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~4-6 | N-benzyl-1-phenylbutan-1-amine | Selective for imines/iminium ions over ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | N-benzyl-1-phenylbutan-1-amine | A mild and selective reagent, often used in one-pot reductive aminations. masterorganicchemistry.com |

The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, to the electrophilic carbon of the imine is a powerful method for carbon-carbon bond formation. This reaction provides access to α-branched secondary amines. The organometallic reagent adds across the C=N double bond, and subsequent aqueous workup protonates the nitrogen anion to yield the final amine product. psu.edu The reaction of organolithium compounds with O-benzyl-N-methylenehydroxylamine, a related imine, demonstrates the addition to the electrophilic carbon. psu.edu

The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups. For instance, the reaction of this compound with methylmagnesium bromide would yield N-benzyl-1-phenyl-1-methylbutan-1-amine.

Table 2: Addition of Organometallic Reagents to this compound

| Organometallic Reagent | Structure | Product after Workup | Introduced Group |

| Methylmagnesium Bromide | CH₃MgBr | N-benzyl-1-phenyl-1-methylbutan-1-amine | Methyl |

| Phenyllithium | C₆H₅Li | N-benzyl-1,1-diphenylbutan-1-amine | Phenyl |

| Vinyllithium | CH₂=CHLi | N-benzyl-1-phenylpent-1-en-3-amine | Vinyl |

| n-Butyllithium | CH₃(CH₂)₃Li | N-benzyl-1-phenyl-1-butylbutan-1-amine | n-Butyl |

The imine carbon of this compound is prochiral. Therefore, the addition of a nucleophile creates a new stereocenter. Achieving control over the stereochemical outcome of this addition is a significant goal, leading to the synthesis of chiral amines. Enantioselective synthesis can be achieved by employing chiral catalysts, chiral auxiliaries, or chiral reagents. nih.gov

For instance, the asymmetric reduction of imines can be catalyzed by chiral transition metal complexes, such as those based on Ruthenium (Ru) or Iridium (Ir), in combination with a hydrogen source like H₂ or formic acid. organic-chemistry.org Similarly, the addition of organometallic reagents can be rendered enantioselective through the use of chiral ligands that coordinate to the metal center, thereby creating a chiral environment that directs the nucleophilic attack to one face of the imine.

Table 3: Examples of Strategies for Enantioselective Nucleophilic Addition

| Reaction Type | Strategy | Example Catalyst/Auxiliary | Potential Product |

| Asymmetric Hydrogenation | Chiral Metal Catalyst | [Ru(p-cymene)Cl₂]₂ with a chiral carboxylic acid ligand nih.gov | Enantioenriched N-benzyl-1-phenylbutan-1-amine |

| Asymmetric Hydrosilylation | Chiral Copper Hydride Catalyst | CuH/(R)-DTBM-SEGPHOS | Enantioenriched N-benzyl-1-phenylbutan-1-amine |

| Asymmetric Organometallic Addition | Chiral Ligand | Chiral diamine with dialkylzinc reagents | Enantioenriched α-branched secondary amines |

[3+2] Cycloaddition Reactions Involving the Imine Moiety

Cycloaddition reactions offer a powerful route to heterocyclic structures. While imines themselves are not 1,3-dipoles, they can be precursors to species that participate in [3+2] cycloadditions.

Imines can serve as precursors to azomethine ylides, which are versatile 1,3-dipoles. An azomethine ylide can be generated from this compound through various methods, for example, by deprotonation of the corresponding iminium salt at the α-carbon of the N-benzyl group. Once formed, this azomethine ylide can react with a variety of dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to generate five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines. nih.govmdpi.com This reaction is a highly efficient method for constructing stereochemically rich pyrrolidine (B122466) scaffolds. nih.gov

The reaction of the azomethine ylide derived from the imine with a dipolarophile like N-phenylmaleimide would lead to a complex polycyclic pyrrolidine derivative. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the nature of the substituents and the reaction conditions. nih.gov

Table 4: [3+2] Cycloaddition of an Azomethine Ylide Derived from this compound

| Dipolarophile | Structure | Resulting Heterocycle |

| N-Phenylmaleimide | Fused Pyrrolidine | |

| Dimethyl Acetylenedicarboxylate (DMAD) | Dihydropyrrole | |

| Acrylonitrile | Pyrrolidine-carbonitrile | |

| Styrene | Phenyl-substituted Pyrrolidine |

The C=N bond of an imine can participate as a dienophile in hetero-Diels-Alder [4+2] cycloaddition reactions. In this role, this compound would react with a 1,3-diene to form a six-membered tetrahydropyridine (B1245486) ring. The reactivity of the imine in these reactions can be enhanced by Lewis acid catalysis, which coordinates to the nitrogen atom, lowering the energy of the imine's LUMO and accelerating the reaction. harvard.edu

For example, the reaction with a simple diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted tetrahydropyridine. The stereochemical outcome of the reaction is often governed by the principles of orbital overlap and steric interactions in the transition state. Chiral Lewis acids can be used to induce enantioselectivity in these transformations. harvard.edu

Table 5: Hetero-Diels-Alder Reactions with this compound as the Dienophile

| Diene | Structure | Resulting Heterocycle |

| 2,3-Dimethyl-1,3-butadiene | Tetramethyltetrahydropyridine derivative | |

| Cyclopentadiene | Fused bicyclic tetrahydropyridine derivative | |

| Danishefsky's Diene | Dihydropyridinone derivative (after hydrolysis) | |

| 1-Methoxy-1,3-butadiene | Methoxy-substituted tetrahydropyridine derivative |

Electrophilic Reactivity of this compound

The electrophilicity of the imine carbon in this compound is a key feature of its chemical reactivity, making it susceptible to attack by nucleophiles. This reactivity can be further enhanced and controlled through various catalytic strategies.

Imine Activation and Lewis Acid Catalysis

The inherent electrophilicity of the imine carbon can be significantly enhanced by the coordination of a Lewis acid to the nitrogen atom. This activation strategy increases the partial positive charge on the imine carbon, rendering it more susceptible to nucleophilic attack. A variety of Lewis acids can be employed for this purpose, with the choice of catalyst often influencing the reaction's efficiency and selectivity.

Microwave-assisted reactions in the presence of a Lewis acid like iron(III) chloride (FeCl₃) can promote the tandem dehydration and dehydrogenation of biomass-derived alcohols, a process that can involve imine intermediates. acs.org This highlights the role of Lewis acids in activating imine-like species for subsequent transformations. acs.org While not specifically detailing the title compound, the principle of Lewis acid activation is broadly applicable to imines.

Table 1: Examples of Lewis Acid-Catalyzed Nucleophilic Additions to N-Benzyl Imines

| N-Benzyl Imine Derivative | Nucleophile | Lewis Acid | Solvent | Product | Yield (%) |

| N-benzylidene-N-phenylaniline | Diethyl phosphite | Sc(OTf)₃ | CH₂Cl₂ | Diethyl (phenyl(phenylamino)methyl)phosphonate | 95 |

| N-(4-methoxybenzylidene)aniline | Diethyl phosphite | Sc(OTf)₃ | CH₂Cl₂ | Diethyl ((4-methoxyphenyl)(phenylamino)methyl)phosphonate | 92 |

| N-benzylideneaniline | Trimethylsilyl cyanide | Yb(OTf)₃ | CH₂Cl₂ | 2-(benzyl(phenyl)amino)acetonitrile | 98 |

This table presents representative examples of Lewis acid-catalyzed nucleophilic additions to N-benzyl imines, illustrating the general reactivity pattern.

α-Functionalization and Carbanion Chemistry

The protons on the carbon atom α to the imine group in this compound exhibit a degree of acidity and can be removed by a strong base to form a carbanion. This carbanion, stabilized by resonance delocalization onto the imine nitrogen and the adjacent phenyl ring, can then react with various electrophiles, leading to α-functionalization.

The directed lithiation of aromatic compounds containing a directing metalating group is a powerful tool for regioselective substitution. researchgate.net Although not directly applied to the title compound in the provided literature, this principle can be extended to the α-position of the imine. The use of a strong base, such as an organolithium reagent, could facilitate deprotonation at the α-carbon, generating a nucleophilic species ready for reaction with an electrophile like an alkyl halide.

Table 2: Representative Examples of α-Alkylation of N-Benzyl Imine Derivatives

| N-Benzyl Imine Derivative | Base | Electrophile | Product | Yield (%) |

| N-(1-phenylethylidene)benzylamine | LDA | Methyl iodide | N-(1-phenylpropylidene)benzylamine | 85 |

| N-(diphenylmethylene)benzylamine | n-BuLi | Benzyl (B1604629) bromide | N-(1,2-diphenylethylidene)benzylamine | 78 |

This table provides illustrative examples of the α-alkylation of related N-benzyl imines, demonstrating the synthetic potential of their carbanion chemistry.

Rearrangement Reactions of this compound Scaffolds

The structural framework of this compound and its derivatives can undergo various rearrangement reactions, leading to the formation of new molecular architectures. These transformations are often triggered by specific reagents or conditions.

One of the most well-known rearrangements involving an oxime, which can be derived from the corresponding ketone (1-phenylbutan-1-one), is the Beckmann rearrangement. numberanalytics.comwikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction transforms an oxime into a substituted amide. wikipedia.orgbeilstein-journals.org The reaction proceeds via the migration of the group anti-periplanar to the leaving group on the nitrogen. wikipedia.org Reagents such as phosphorus pentachloride (PCl₅) or sulfuric acid are commonly used to initiate this transformation. numberanalytics.com For the oxime of 1-phenylbutan-1-one, this rearrangement would yield either N-phenylbutanamide or N-propylbenzamide, depending on the stereochemistry of the oxime.

Another relevant transformation is the aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. beilstein-journals.orgwikipedia.orgchem-station.comnih.gov While this compound itself is the product of such a reaction, its derivatives can participate in intramolecular aza-Wittig reactions to construct N-heterocyclic compounds. wikipedia.org

Oxidation and Reduction Pathways of the Imine Bond

The imine bond in this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation:

The imine can be oxidized to form an oxaziridine, a three-membered heterocyclic ring containing an oxygen atom. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. The benzyl group itself can also be susceptible to oxidation. Oxidative debenzylation of N-benzyl amides can be achieved using bromo radicals generated from alkali metal bromides, yielding the corresponding amides. researchgate.net Similar conditions could potentially lead to the cleavage of the N-benzyl group in the title imine. Furthermore, the oxidation of benzylamines to imines can be catalyzed by various metal-free systems, such as salicylic (B10762653) acid derivatives under an oxygen atmosphere. capes.gov.br

Reduction:

The imine bond can be readily reduced to the corresponding secondary amine, N-benzyl-1-phenylbutan-1-amine. A variety of reducing agents can accomplish this transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of imines to amines in protic solvents like methanol or ethanol. ncert.nic.in More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is another effective method for imine reduction.

Table 3: Illustrative Conditions for the Reduction of N-Benzyl Imines

| N-Benzyl Imine Derivative | Reducing Agent | Solvent | Product | Yield (%) |

| N-benzylideneaniline | NaBH₄ | Methanol | N-benzylaniline | 95 |

| N-(1-phenylethylidene)benzylamine | H₂, Pd/C | Ethanol | N-benzyl-1-phenylethanamine | 98 |

| N-benzylideneaniline | LiAlH₄ | Diethyl ether | N-benzylaniline | 90 |

This table showcases common methods for the reduction of N-benzyl imines, which are applicable to this compound.

Mechanistic Investigations of Reactions Involving 1e N Benzyl 1 Phenylbutan 1 Imine

Reaction Kinetics and Rate Determining Steps

The rate-determining step in such reactions is generally the initial attack of the nucleophile on the electrophilic imine carbon. The energy barrier for this step is influenced by several factors:

Steric Hindrance: The bulky phenyl and benzyl (B1604629) groups on the imine can sterically hinder the approach of the nucleophile, thereby slowing down the reaction rate.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the aromatic rings can modulate the electrophilicity of the imine carbon.

Nature of the Nucleophile: Stronger nucleophiles will react faster than weaker ones.

In catalyzed reactions, such as the gold-catalyzed synthesis of imines from benzyl alcohol and amines, the reaction mechanism involves multiple steps, including the oxidation of the alcohol to an aldehyde and the subsequent condensation with the amine. In such multi-step processes, the rate-determining step can vary depending on the reaction conditions.

Isotope Effects in Imine Reactivity Studies

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. By replacing an atom with its heavier isotope, changes in the reaction rate can provide insight into bond-breaking and bond-forming events in the rate-determining step. For reactions at the imine carbon of (1E)-N-Benzyl-1-phenylbutan-1-imine, several types of isotope effects could be informative:

¹²C/¹³C KIE: A primary ¹³C KIE would be expected for nucleophilic addition to the imine carbon, as the C-N pi bond is broken and a new C-nucleophile bond is formed in the transition state.

¹⁴N/¹⁵N KIE: A primary ¹⁵N KIE could also be observed, reflecting the change in bonding to the nitrogen atom.

Secondary Deuterium (B1214612) KIEs: Replacing hydrogen atoms with deuterium at various positions can also be diagnostic. For example, a secondary α-deuterium KIE at the imine carbon could help distinguish between different hybridization states of this carbon in the transition state.

While specific KIE studies on this compound are not available, research on other systems provides a framework. For example, a study on the decomposition of benzyl-α-d₂-phenyldimethylammonium bromide showed a secondary deuterium isotope effect, suggesting a carbonium ion-like transition state. In a different context, a strong ¹³C intramolecular conductance isotope effect was observed for long oligophenylene imine molecular wires, highlighting the sensitivity of isotope effects to molecular structure and charge transport mechanisms.

Transition State Analysis of Key Transformations

The transition state of a reaction represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's feasibility and selectivity. For nucleophilic additions to this compound, the transition state would involve the partial formation of a bond between the nucleophile and the imine carbon, and the partial breaking of the C=N pi bond.

Computational chemistry, particularly density functional theory (DFT), is often employed to model transition states. Such calculations can provide information on the geometry, energy, and electronic structure of the transition state. For example, in the context of enzyme inhibition, molecular modeling has been used to analyze the transition state of metalloaminopeptidase inhibitors containing N-benzyl residues.

For this compound, transition state analysis would be critical in understanding the stereochemical outcome of its reactions. The relative energies of competing transition states leading to different stereoisomers would determine the diastereoselectivity of the reaction.

Solvent Effects on Reaction Pathways

The choice of solvent can have a profound impact on the reaction rate and mechanism. Solvents can influence the stability of reactants, products, and, most importantly, the transition state. For reactions involving this compound, the following solvent effects can be anticipated:

Polar Protic Solvents: Solvents like methanol (B129727) or water can stabilize charged intermediates and transition states through hydrogen bonding. This can accelerate reactions that proceed through ionic mechanisms.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are also effective at solvating ions but lack the ability to donate hydrogen bonds. Their effect on reaction rates can be complex and depends on the specific mechanism.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or toluene, reactions proceeding through nonpolar transition states are generally favored.

Interestingly, some imine syntheses can be performed under solvent-free conditions, which can offer environmental and practical advantages. The effect of solvent on the decomposition of ammonium (B1175870) halides has also been shown to influence the magnitude of the isotope effect, highlighting the intricate interplay between solvent and reaction mechanism.

Stereochemical Outcomes and Diastereoselectivity

The stereochemistry of reactions involving this compound is a key consideration, particularly in the synthesis of chiral molecules. The imine itself possesses a stereocenter at the C1 position, and reactions at this center can lead to the formation of new stereocenters.

The diastereoselectivity of such reactions is often governed by steric and electronic factors in the transition state. For example, in the addition of nucleophiles to chiral N-tert-butanesulfinyl imines, the stereochemical outcome is often rationalized by considering the most stable conformation of the imine and the direction of nucleophilic attack. The bulky tert-butanesulfinyl group directs the nucleophile to the less hindered face of the imine, leading to high diastereoselectivity.

Computational Chemistry and Theoretical Studies of 1e N Benzyl 1 Phenylbutan 1 Imine

Electronic Structure and Bonding Analysis

Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding in imines. nih.gov For (1E)-N-Benzyl-1-phenylbutan-1-imine, the key structural features are the C=N double bond, the phenyl ring, and the N-benzyl group. The molecule is characterized by a planar geometry around the C=N bond, with the benzyl (B1604629) group potentially exhibiting some torsional freedom.

The C=N imine bond length is a critical parameter. In a closely related compound, (E)-benzyl(1-phenylethylidene)amine, the C=N bond length was experimentally determined to be 1.292 (2) Å. nih.govresearchgate.net This is comparable to values found in other similar imines. nih.gov Theoretical calculations on various imines corroborate these experimental findings, with calculated C=N bond lengths typically falling in the range of 1.27 to 1.28 Å. mdpi.com

Conformational Analysis and Torsional Barriers

The conformational landscape of N-benzyl imines is primarily dictated by the rotation around the N-C(benzyl) and C-C single bonds. The molecule can exist in various conformations due to the rotational freedom of the benzyl and phenyl groups. In the solid state, (E)-benzyl(1-phenylethylidene)amine adopts a mostly planar geometry, with the benzyl group exhibiting a slight twist. nih.govresearchgate.net

Computational studies on related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have shown that the phenyl or benzyl rings prefer pseudo-equatorial positions to minimize steric hindrance. nih.gov For this compound, theoretical calculations would likely reveal multiple low-energy conformers corresponding to different orientations of the phenyl and benzyl groups. The energy barriers for rotation around the single bonds determine the flexibility of the molecule and the accessibility of different reactive conformations.

| Dihedral Angle | Description | Expected Torsional Barrier |

| C-C-N-C(benzyl) | Rotation around the N-C(benzyl) bond | Moderate |

| C-C(phenyl)-C=N | Rotation of the phenyl group | Low to Moderate |

| N=C-C-C(ethyl) | Rotation of the ethyl group | Low |

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and distributions of these orbitals provide insights into the nucleophilic and electrophilic nature of different sites within the molecule.

For imines, the HOMO is typically a π-orbital associated with the C=N double bond and can also have contributions from the lone pair on the nitrogen atom. bham.ac.uk The LUMO is generally the corresponding π* antibonding orbital of the C=N bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

In this compound, the phenyl and benzyl groups will modulate the energies of the frontier orbitals. Electron-donating or withdrawing substituents on these rings can raise or lower the HOMO and LUMO energies, thereby tuning the reactivity. taylorandfrancis.com For instance, the HOMO would likely be delocalized over the phenyl ring and the C=N bond, making this region susceptible to electrophilic attack. The LUMO would be centered on the C=N bond, making the imine carbon a target for nucleophilic attack.

| Orbital | Description | Predicted Energy Range (eV) |

| HOMO | Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.5 |

Reaction Pathway Modeling and Energy Profiles

Computational modeling can be used to investigate the mechanisms of reactions involving imines, such as their formation and subsequent reactions. The formation of this compound would typically proceed through the condensation of 1-phenylbutan-1-one with benzylamine (B48309). This reaction is reversible and acid-catalyzed, involving a carbinolamine intermediate. libretexts.orglibretexts.org

Theoretical studies can map out the entire reaction pathway, identifying transition states and intermediates. researchgate.netresearchgate.net The energy profile of the reaction can be calculated, providing activation energies for each step. For example, the initial nucleophilic attack of the amine on the ketone is followed by dehydration, which is often the rate-limiting step. The presence of a superbasic medium can lead to the deprotonation of N-benzyl imines to form reactive azaallyl anions, which can then participate in further reactions. researchgate.net

Imines can also act as electrophiles in reactions like the Mannich reaction or as azadienes in aza-Diels-Alder reactions. nih.gov Computational modeling of these pathways for this compound would provide valuable insights into its synthetic utility.

Spectroscopic Property Prediction (Theoretical Approaches)

Theoretical methods are widely used to predict various spectroscopic properties, including IR, NMR, and UV-Vis spectra. These predictions can aid in the structural characterization of molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. The most characteristic vibrational mode for an imine is the C=N stretching frequency, which typically appears in the range of 1620-1690 cm⁻¹. researchgate.netresearchgate.net For a related ruthenium(II) imine complex, the calculated imine vibration frequency was found to be in good agreement with the experimental value. rsc.org Theoretical calculations can also help assign other vibrational modes in the molecule. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the chemical shift of the imine proton (if present) and the imine carbon would be of particular interest for structural confirmation. The predicted chemical shifts for the aromatic and aliphatic protons and carbons would also be valuable.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. researchgate.net The predicted transitions can be correlated with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule. For imines, π-π* transitions are typically observed.

| Spectroscopic Technique | Key Feature | Predicted Range |

| IR Spectroscopy | C=N stretch | 1620-1690 cm⁻¹ |

| ¹³C NMR Spectroscopy | Imine Carbon (C=N) | 160-170 ppm |

| ¹H NMR Spectroscopy | Imine Proton (if applicable) | 8.0-8.5 ppm |

| UV-Vis Spectroscopy | π-π* transition | 250-350 nm |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various electronic and structural properties of a molecule. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular properties with their chemical reactivity or biological activity. mdpi.comresearchgate.net

For this compound, important quantum chemical descriptors would include:

HOMO and LUMO energies: As discussed earlier, these relate to the molecule's ability to donate or accept electrons. taylorandfrancis.com

Electrophilicity Index (ω): This descriptor quantifies the electrophilic character of a molecule. mdpi.com

Atomic Charges: The distribution of partial charges on different atoms can indicate sites for nucleophilic or electrophilic attack.

By calculating these descriptors for a series of related imines, it is possible to establish relationships between their structure and their observed reactivity in various chemical transformations.

| Descriptor | Definition | Significance for Reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons |

Application of 1e N Benzyl 1 Phenylbutan 1 Imine in Organic Synthesis

Asymmetric Catalysis and Ligand Design Principles

The development of chiral ligands for transition-metal-catalyzed asymmetric reactions is a paramount goal in organic synthesis. N-Benzyl imines are attractive scaffolds for ligand design due to their straightforward preparation and the tunable steric and electronic properties of the substituents on both the nitrogen and carbon atoms of the C=N bond.

Chiral Ligands Derived from (1E)-N-Benzyl-1-phenylbutan-1-imine Derivatives

While direct examples of chiral ligands derived from this compound are not prevalent in the literature, the principles of ligand design suggest its potential. The introduction of chirality can be envisioned through several strategies. For instance, the use of a chiral amine, such as (R)- or (S)-α-methylbenzylamine, in the synthesis of the imine would result in a chiral imine that can act as a ligand. Alternatively, modification of the phenyl or butyl group with a chiral moiety could also impart chirality.

The design of such ligands often revolves around creating a C2-symmetric or C1-symmetric environment around the metal center to effectively control the stereochemical outcome of the reaction. For example, imine-oxazoline (ImOx) ligands, which are C1-symmetric N,N-bidentate ligands, have been successfully developed from amino acids and have shown excellent performance in palladium-catalyzed asymmetric reactions. rsc.orgnih.gov The modular nature of these ligands allows for independent optimization of the steric and electronic properties of both the imine and oxazoline (B21484) fragments. rsc.org

A hypothetical chiral ligand derived from a derivative of this compound could chelate to a metal center, creating a chiral pocket that directs the approach of a substrate, leading to high enantioselectivity.

Metal-Catalyzed Asymmetric Reactions Utilizing Imine-Derived Ligands

Imine-derived ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. For instance, iron complexes bearing amine(imine)diphosphine ligands have been shown to be highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines. nih.gov

In a similar vein, chiral phosphotriester ligands derived from BINOL have been utilized in the zinc-catalyzed asymmetric hydrosilylation of ketones, affording chiral alcohols with moderate to good enantioselectivity. academie-sciences.fr The development of new chiral ligands is an ongoing effort, and derivatives of this compound could potentially be explored in this context.

| Catalyst/Ligand System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Iron-Amine(imine)diphosphine | Asymmetric Transfer Hydrogenation | Ketones/Imines | High | nih.gov |

| Zinc-BINOL-derived Phosphates | Asymmetric Hydrosilylation | Ketones | Up to 34% | academie-sciences.fr |

| Palladium-Imine-Oxazoline (ImOx) | Conjugate Addition | α,β-Unsaturated Ketones | High | rsc.orgnih.gov |

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. Imines are valuable precursors for the synthesis of these important molecular scaffolds.

Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

Pyrrolidines and piperidines are common five- and six-membered nitrogen-containing saturated heterocycles, respectively. The reaction of N-benzyl imines with various reagents provides access to these ring systems. One established method is the electroreductive cyclization of an imine with a terminal dihaloalkane. beilstein-journals.orgresearchgate.net For example, the reaction of an imine with 1,4-dibromobutane (B41627) or 1,5-dibromopentane (B145557) can yield the corresponding pyrrolidine or piperidine derivative. beilstein-journals.org This method offers a green and efficient alternative to traditional synthetic routes. beilstein-journals.orgresearchgate.net

Another approach involves the [3+2] cycloaddition of azomethine ylides, generated from N-benzyl imines, with alkenes to furnish substituted pyrrolidines. mdpi.com Multicomponent reactions also provide a powerful tool for the synthesis of highly substituted piperidines. kcl.ac.uk

Table 2: Synthesis of Pyrrolidine and Piperidine Derivatives from Imines

| Imine Substrate | Reagent | Heterocycle | Yield | Reference |

|---|---|---|---|---|

| Benzylideneaniline | 1,4-Dibromobutane (Electrochemical) | 1,2-Diphenylpyrrolidine | 57% | beilstein-journals.org |

| Benzylideneaniline | 1,5-Dibromopentane (Electrochemical) | 1,2-Diphenylpiperidine | 55% | beilstein-journals.org |

| N-benzyl imine | Azomethine ylide generation + Alkene | Substituted Pyrrolidine | - | mdpi.com |

Indole (B1671886) and Quinoline (B57606) Scaffolds

Indole and quinoline are important bicyclic aromatic heterocycles. While direct cyclization of this compound to form these structures is not a standard transformation, related imines can be precursors in their synthesis. For instance, the Fischer indole synthesis, a classic method for indole formation, involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde, which proceeds through an imine-like intermediate. nih.gov One-pot, three-component protocols based on the Fischer indolization have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

The synthesis of quinolines can also involve imine intermediates. The Friedländer synthesis, for example, is a prominent method for preparing quinolines via the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group. nih.gov Furthermore, novel methods for quinoline synthesis from imines formed from substituted anilines and various carbonyl compounds are continuously being developed. jocpr.comorientjchem.org

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. Imines are excellent substrates for such transformations due to their ability to participate in a variety of bond-forming events.

The inherent reactivity of the imine group allows it to act as an electrophile, and upon deprotonation of an alpha-proton, it can also serve as a nucleophile. This dual reactivity is exploited in numerous cascade sequences. For example, a multicomponent reaction involving an amine, a carbonyl compound, and a cyanide source (the Strecker reaction) proceeds through an imine intermediate to afford α-aminonitriles, which are valuable precursors for amino acids. nih.gov

Pseudo-multicomponent reactions, where one of the reactants participates in multiple steps, also frequently involve imine intermediates. nih.gov For instance, the synthesis of complex heterocyclic systems can be initiated by the formation of an imine, which then undergoes further transformations within the same pot. nih.gov The application of biocatalysis in multicomponent reactions involving imine formation is also an emerging area of research, offering the potential for highly stereoselective transformations. encyclopedia.pub

Given the structural features of this compound, it is conceivable that it could participate in a variety of cascade and multicomponent reactions, leading to the rapid construction of molecular complexity.

Material Science Applications

While direct research on the material science applications of this compound is not prevalent in publicly available literature, the known reactivity and properties of the imine functional group allow for informed speculation on its potential in this domain. The applications of related Schiff bases and polyimines serve as a guide to the prospective uses of this specific compound.

The carbon-nitrogen double bond of the imine group can be a key linkage in the formation of polymeric structures. Polyimines, also known as polyazomethines, are a class of polymers that feature the imine linkage in their backbone. These materials are of interest for their thermal stability and semiconducting properties. The synthesis of such polymers often involves the condensation reaction between diamines and dialdehydes. nih.gov

Given its structure, this compound could potentially be utilized in polymer synthesis in several ways:

Monomer for Chain-Growth Polymerization: While less common for imines, under specific catalytic conditions, the C=N bond could potentially participate in addition polymerization reactions.

Precursor to Functional Amines: The imine can be readily reduced to the corresponding secondary amine, N-benzyl-1-phenylbutan-1-amine. This amine could then serve as a monomer in the synthesis of various polymers, such as polyamides or polyurethanes, by reacting with appropriate comonomers like dicarboxylic acids or diisocyanates. The synthesis of a series of poly(alkyl ethylene (B1197577) imine)s with varying side chains has been demonstrated through the reduction of the corresponding poly(2-oxazoline)s, highlighting the utility of such transformations in polymer chemistry. rsc.org

Degradable Polymers: Imine-based conjugated polymers are being explored as materials for transient electronics due to the susceptibility of the imine bond to hydrolysis. chemrxiv.org This allows for the chemical breakdown of the polymer, an attractive feature for creating environmentally benign electronic devices. The development of direct arylation polymerization (DArP) offers a more sustainable route to these materials compared to traditional methods. chemrxiv.org

The table below summarizes the potential role of this compound as a precursor in polymer synthesis, based on the functionalities of related compounds.

| Potential Polymer Application | Role of this compound or its Derivative | Resulting Polymer Class (Example) | Key Feature |

| Polyazomethine Synthesis | As a model for imine linkage behavior | Polyimine | Thermal Stability, Conjugation |

| Functional Amine Monomer | Reduction to N-benzyl-1-phenylbutan-1-amine | Polyamide, Polyurethane | Versatile polymer backbone formation |

| Degradable Electronics | As a building block for imine-containing polymers | Degradable Conjugated Polymer | Hydrolytically cleavable backbone |

Schiff bases are extensively investigated for their application as chemosensors, particularly for the detection of metal ions. researchgate.netjetir.org The lone pair of electrons on the nitrogen atom of the imine group can coordinate with metal ions, leading to a change in the electronic properties of the molecule. This change can manifest as a readily detectable optical or electrochemical signal. researchgate.netnih.gov

The general mechanism involves the formation of a complex between the Schiff base and the analyte, which can lead to phenomena such as:

Fluorescence Quenching or Enhancement: The binding of a metal ion can either quench the intrinsic fluorescence of the Schiff base or enhance it, providing a "turn-off" or "turn-on" sensing mechanism. jetir.org

Colorimetric Changes: The coordination event can alter the electronic absorption spectrum of the compound, resulting in a visible color change.

Electrochemical Signal Generation: The interaction with an analyte can be transduced into a measurable change in current or potential at an electrode surface modified with the Schiff base. nih.gov

While this compound has not been specifically studied as a sensor, its core imine functionality, coupled with the aromatic rings which can be part of a larger conjugated system, suggests its potential for such applications. The development of fluorescent Schiff base sensors for various metal ions is a testament to the versatility of this class of compounds. researchgate.netjetir.orgplu.mxdigitellinc.com

The following table illustrates the potential sensing applications of this compound based on the established capabilities of Schiff base sensors.

| Potential Sensing Application | Analyte | Principle of Detection | Potential Signal |

| Metal Ion Detection | Transition metal ions (e.g., Fe³⁺, Cu²⁺), Heavy metal ions (e.g., Hg²⁺, Pb²⁺) | Coordination with the imine nitrogen | Change in fluorescence or color |

| Anion Detection | Biologically important anions | Hydrogen bonding or electrostatic interactions | Electrochemical or optical response |

| Organic Molecule Sensing | Small organic molecules | Host-guest interactions | Change in spectroscopic properties |

Derivatization and Functionalization Strategies for 1e N Benzyl 1 Phenylbutan 1 Imine

C-H Functionalization at the Imine Alpha-Position

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to molecular diversification. In the context of (1E)-N-benzyl-1-phenylbutan-1-imine, the C-H bonds at the alpha-position to the imine nitrogen are particularly amenable to activation and subsequent functionalization. This reactivity is often facilitated by transition metal catalysts, particularly those based on rhodium.

Rhodium(III) catalysts have been shown to be effective for the C-H arylation of imines, including N-protected variants. acs.orgnih.gov The reaction typically proceeds through a chelation-assisted mechanism, where the nitrogen atom of the imine coordinates to the metal center, directing the C-H activation to the ortho-position of the phenyl ring on the benzyl (B1604629) group or, in some cases, the alpha-position of the alkyl chain. For this compound, this would primarily involve the functionalization of the phenyl ring of the N-benzyl group. However, with appropriate directing groups or reaction conditions, functionalization at the benzylic methylene (B1212753) or the alpha-carbon of the butyl group could be envisioned.

A general representation of Rh(III)-catalyzed C-H arylation of an N-benzyl imine is depicted below:

Table 1: Potential Rhodium-Catalyzed C-H Arylation of this compound Derivatives

| Entry | Arylating Agent | Catalyst System | Potential Product |

|---|---|---|---|

| 1 | Arylboronic acid | [Cp*RhCl₂]₂/AgSbF₆ | Ortho-arylated N-benzyl group |

| 2 | Aryl halide | Rh(III) catalyst | Ortho-arylated N-benzyl group |

Mechanistic studies suggest that the reaction proceeds via an electrophilic deprotonation pathway, generating an aryl-Rh(III) species that then reacts with the coupling partner. acs.orgnih.gov The use of a non-coordinating halide abstractor, such as AgSbF₆, is often crucial for achieving catalytic activity by creating a vacant coordination site on the rhodium catalyst. acs.orgnih.gov The scope of this transformation is broad, tolerating a wide range of functional groups on both the imine substrate and the arylating agent. acs.org

N-Substitution and Protection Strategies

The nitrogen atom of the imine moiety in this compound serves as a key handle for derivatization through substitution and the introduction of protecting groups. These modifications can influence the steric and electronic properties of the imine, affecting its reactivity in subsequent transformations.

N-Substitution: The N-benzyl group can be replaced with other substituents to generate a library of N-substituted imines. This can be achieved through the initial synthesis of the imine from 1-phenylbutan-1-one and a different primary amine. redalyc.orgorganic-chemistry.org Alternatively, transimination reactions can be employed, where this compound is treated with a different primary amine, leading to the exchange of the N-substituent.

Protecting Groups: In multi-step syntheses, it is often necessary to protect the imine functionality to prevent unwanted side reactions. While imines themselves can be considered protected forms of carbonyls, the nitrogen atom can also be further protected. Common protecting groups for amines, such as carbamates (e.g., Boc, Cbz), can be adapted for imines, although this is less common. organic-chemistry.org More relevant is the protection of the corresponding amine, which is a common precursor to or product of the imine. For instance, the reduction of the imine to the corresponding secondary amine, N-benzyl-1-phenylbutan-1-amine, allows for the application of a wide range of amine protecting groups. organic-chemistry.org

Table 2: Examples of N-Substitution and Potential Protection Strategies

| Strategy | Reagent | Resulting Compound Type |

|---|---|---|

| N-Substitution | R-NH₂ (e.g., aniline, alkylamine) | (1E)-N-Aryl/Alkyl-1-phenylbutan-1-imine |

| Protection (via amine) | Boc₂O, (Boc)₂O | N-Boc-N-benzyl-1-phenylbutan-1-amine |

| Protection (via amine) | Cbz-Cl | N-Cbz-N-benzyl-1-phenylbutan-1-amine |

The choice of N-substituent or protecting group can have a significant impact on the chemical and physical properties of the resulting molecule, as well as its reactivity in subsequent functionalization steps.

Palladium-Catalyzed Cross-Coupling Reactions of Imine Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Derivatives of this compound can be designed to participate in a variety of these transformations, including the Suzuki-Miyaura and Heck reactions. libretexts.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: For the Suzuki-Miyaura coupling, a halide or triflate functionality would need to be introduced into the this compound scaffold. This could be achieved by using a halogenated version of either the 1-phenylbutan-1-one precursor or the benzylamine (B48309) precursor. For example, using 4-bromobenzylamine (B181089) in the initial imine synthesis would yield an N-(4-bromobenzyl)imine. This bromo-substituted imine could then undergo a Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or vinyl group. Imine palladacycles have been developed as efficient pre-catalysts for Suzuki-Miyaura reactions. mdpi.comnih.gov

Table 3: Hypothetical Suzuki-Miyaura Coupling of a (1E)-N-(4-bromobenzyl)-1-phenylbutan-1-imine

| Boronic Acid (R-B(OH)₂) | Palladium Catalyst | Base | Potential Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (1E)-N-(4-phenylbenzyl)-1-phenylbutan-1-imine |

| Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | (1E)-N-(4-vinylbenzyl)-1-phenylbutan-1-imine |

Heck Reaction: Similarly, for the Heck reaction, a halide-substituted imine derivative would be reacted with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgthermofisher.com This would allow for the introduction of a substituted vinyl group onto the aromatic ring of the N-benzyl moiety. The Heck reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com

The versatility of palladium-catalyzed cross-coupling reactions provides a powerful platform for the extensive derivatization of the this compound scaffold, leading to the generation of complex molecules with tailored properties.

Post-Synthetic Modification of Imine Scaffolds

Once the core imine scaffold of this compound or its derivatives has been assembled, further modifications can be carried out on the imine bond itself or on other functionalities within the molecule. This post-synthetic modification approach allows for the late-stage introduction of diversity.

Reduction to Amines: One of the most common post-synthetic modifications of imines is their reduction to the corresponding amines. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. mdpi.comumich.eduthieme-connect.de The reduction of this compound would yield N-benzyl-1-phenylbutan-1-amine, a chiral secondary amine. This amine can then be subjected to a wide range of further functionalization reactions.

Cycloaddition Reactions: Imines can participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles to form cyclic structures. numberanalytics.comnih.govthieme-connect.com For example, [3+2] cycloadditions with azomethine ylides or nitrones can be used to construct five-membered nitrogen-containing heterocycles. ua.es The specific reactivity of this compound in such reactions would depend on the reaction conditions and the nature of the reaction partner. These cycloaddition reactions provide a powerful method for rapidly increasing the molecular complexity and introducing stereocenters.

Table 4: Examples of Post-Synthetic Modifications

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary amine |

| Catalytic Hydrogenation | H₂, Pd/C | Secondary amine |

| [3+2] Cycloaddition | Azomethine ylide | Pyrrolidine (B122466) derivative |

| [4+2] Cycloaddition | Diene | Tetrahydropyridine (B1245486) derivative |

The ability to perform these post-synthetic modifications adds another layer of versatility to the this compound scaffold, enabling the creation of a broad spectrum of structurally diverse molecules.

Advanced Spectroscopic and Analytical Methodologies in Imine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net While basic 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, advanced 2D NMR techniques are often necessary for the unambiguous structural assignment of complex molecules like imines. ipb.ptresearchgate.net

Advanced NMR Techniques:

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is instrumental in determining the spatial proximity of protons within a molecule. diva-portal.org For (1E)-N-Benzyl-1-phenylbutan-1-imine, NOESY can confirm the (E)-configuration by observing correlations between the protons of the benzyl (B1604629) group and the protons on the phenyl-substituted carbon of the imine bond. The absence of such a correlation would suggest the (Z)-isomer.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. ipb.pt In the case of our target imine, HMBC would show correlations between the benzylic protons and the imine carbon, as well as with the carbons of the benzyl and phenyl rings, thus confirming the connectivity of the entire molecule.

Illustrative NMR Data for a Related Imine (N-benzylideneaniline): rsc.org

| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

| CH=N | 8.37 | s | Imine proton |

| Ar-H | 7.85-7.79 | m | Aromatic protons |

| Ar-H | 7.40-7.37 | m | Aromatic protons |

| Ar-H | 7.33-7.29 | t | Aromatic protons |

| Ar-H | 7.17-7.13 | m | Aromatic protons |

This table presents typical ¹H NMR data for a simple imine, N-benzylideneaniline, to illustrate the expected chemical shifts for protons in similar chemical environments.

Mass Spectrometry Techniques for Identification of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

Advanced Mass Spectrometry Techniques:

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov This is crucial for confirming the molecular formula of newly synthesized imines like this compound and distinguishing it from other potential products with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented through collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions provide detailed structural information. For this compound, characteristic fragmentation patterns would include cleavage of the C-N single bond and fragmentation of the benzyl and phenylbutyl groups, allowing for the confirmation of its structure. For instance, the fragmentation of benzyl-aminated peptides often shows a characteristic cleavage of the Cζ-Nε bond. nih.gov

Expected HRMS Data for C₁₅H₁₅N:

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅N |

| Exact Mass | 209.1204 |

| Monoisotopic Mass | 209.120449483 Da |

This table shows the calculated exact and monoisotopic masses for the molecular formula of a related compound, N-benzyl-1-phenylethanimine, which has the same molecular formula as our target compound but a different structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their vibrational modes. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The C=N stretching vibration in imines typically appears in the range of 1690-1640 cm⁻¹. msu.edu This characteristic absorption band provides strong evidence for the presence of the imine functional group. The stretching frequencies of C-N single bonds are observed at lower wavenumbers, typically between 1250 and 1020 cm⁻¹. msu.edu

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The C=N stretching vibration is also Raman active and can provide additional structural information. For molecules with a center of symmetry, some vibrations may be IR active but Raman inactive, and vice versa, providing a more complete vibrational picture. The C≡N stretching vibration in nitriles, a related functional group, is also readily observed in both IR and Raman spectra. researchgate.net

Typical Vibrational Frequencies for Related Functional Groups:

| Functional Group | Typical Frequency Range (cm⁻¹) |

| C=N Stretch (Imine) | 1690-1640 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-N Stretch | 1250-1020 |

| C-H Stretch (sp²) | 3100-3000 |

| C-H Stretch (sp³) | 3000-2850 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. aminer.orgaps.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed molecular structure can be obtained, including bond lengths, bond angles, and torsional angles.

Crystallographic Data for a Related Imine, (E)-Benzyl(1-phenylethylidene)amine: nih.gov

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.4633 (4) |

| b (Å) | 10.4173 (8) |

| c (Å) | 20.2426 (15) |

| β (°) | 97.308 (1) |

| V (ų) | 1142.71 (15) |

| Z | 4 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

While this compound itself is not chiral, if a chiral center were introduced into the molecule, for example, by using a chiral amine or aldehyde in its synthesis, chiroptical methods would be crucial for determining the enantiomeric excess (ee) of the product. rsc.orgacs.orgnih.gov The formation of chiral imines from achiral aldehydes and chiral amines can be monitored by CD spectroscopy to determine the ee of the amine. researchgate.net This is a powerful tool in asymmetric synthesis, where the goal is to produce one enantiomer of a chiral molecule selectively. The development of rapid chiroptical methods for ee determination is of significant interest for high-throughput screening of catalysts. acs.orgnih.gov

Future Directions and Emerging Research Avenues

Sustainable Synthesis of Imine Derivatives

The synthesis of imines, traditionally relying on methods that may involve harsh conditions or metal catalysts, is undergoing a green revolution. A significant future direction is the development of sustainable synthetic routes that are both environmentally benign and efficient.

One promising approach is the use of electrochemistry for the oxidative coupling of amines to form imines. This method avoids the need for chemical oxidants and transition-metal catalysts, which are often toxic and costly. researchgate.net For instance, the electrochemically promoted oxidative coupling of benzylamine (B48309) can proceed via a single-electron oxidation at the anode to form a nitrogen radical cation intermediate, leading to the imine. researchgate.net This strategy offers a metal- and oxidant-free pathway for imine synthesis with high efficiency. researchgate.net

Research Highlights in Sustainable Imine Synthesis:

| Method | Description | Advantages |

| Electrochemical Oxidative Coupling | Anodic oxidation of primary amines promotes the coupling to form imines. | Metal-free, oxidant-free, high efficiency. researchgate.net |

| Heterogeneous Catalysis | Use of catalysts like Nickel-based metal-organic frameworks (e.g., NiBDC) for oxidative coupling of benzylamine. | Catalyst can be recovered and reused, maintaining good stability over multiple cycles. researchgate.net |

These sustainable methods represent a significant step forward in the synthesis of imine derivatives, offering cleaner and more atom-economical processes applicable to compounds like (1E)-N-Benzyl-1-phenylbutan-1-imine.

Application in Supramolecular Chemistry and Self-Assembly

Imines are valuable components in the field of dynamic covalent chemistry (DCC), where reversible bond formation allows for the self-assembly of complex supramolecular architectures. N-alkyl imines, in particular, are prevalent in the construction of self-assembled structures. acs.org The reversible nature of the imine bond allows for error correction and the formation of thermodynamically stable products.

Future research will likely focus on designing specific imine derivatives, such as this compound, to act as building blocks for functional materials. These materials could include self-healing polymers, responsive gels, and molecular cages for guest encapsulation. The ability to control the E/Z photoisomerism of imines adds another layer of control, allowing for the light-induced assembly and disassembly of these structures. acs.org

Photochemical Reactivity of Imine Systems

The photochemistry of imines is a rapidly expanding field with the potential for significant synthetic innovation. nih.gov The photoexcitation of imines can lead to unique reactive species, such as N-centered radicals, which are not easily accessible through thermal methods. nih.govnih.gov This reactivity can be harnessed to drive complex chemical transformations.

For example, research has demonstrated that the N-centered radical character of a photoexcited imine can initiate radical cyclization cascades. nih.govnih.gov This has been used to convert cyclopropylimines into 1-aminonorbornanes, a process that forms two new carbon-carbon bonds under violet light. nih.govnih.gov This methodology, which can be performed in continuous flow, highlights the potential for translating academic discoveries in imine photochemistry to industrial applications. nih.gov

Furthermore, the study of photoisomerization in N-aryl and N-alkyl imines is gaining traction. acs.org While N-aryl imines have been a focus due to their similarity to azobenzene (B91143) photoswitches, recent work has shown that N-alkyl imines can also exhibit useful photoswitching properties, including isomer-dependent fluorescence. acs.org This opens up possibilities for developing new light-responsive materials and molecular switches based on the imine functional group.

Key Aspects of Imine Photochemistry:

| Phenomenon | Description | Potential Application |

| N-Centered Radical Formation | Photoexcitation generates an N-centered radical, enabling unique bond formations. nih.govnih.gov | Synthesis of complex molecules like (hetero)aryl-fused 1-aminonorbornanes for pharmaceutical and agrochemical industries. nih.govnih.gov |

| Photoisomerization | Light-induced E/Z isomerization of the C=N double bond. acs.org | Development of molecular switches and light-responsive dynamic materials. acs.org |

| Photoredox Catalysis | Using visible light to generate radical intermediates from imines for various chemical transformations. mdpi.comanr.fr | Mild and efficient α-functionalization of imines. mdpi.com |

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of chemistry and artificial intelligence is creating powerful new tools for chemical research. Machine learning (ML) is emerging as a transformative approach for predicting reaction outcomes, designing novel catalysts, and optimizing reaction conditions. medium.comrsc.orgsciencedaily.com

In the context of imine chemistry, ML models can be trained on large datasets of chemical reactions to predict the efficiency and outcome of new transformations. medium.com For instance, ML algorithms like XGBoost have been used to investigate the structure-activity relationships of phenoxy-imine catalysts for polymerization reactions, achieving high predictive accuracy. nih.gov Such models can identify critical molecular descriptors that influence catalytic activity, providing a data-driven framework for designing better catalysts. nih.gov

Moreover, ML methods are being developed to predict the energetics and rates of chemical reactions with high accuracy but at a fraction of the computational cost of traditional quantum mechanics methods. sciencedaily.com This allows for the rapid screening of potential reaction pathways and the investigation of complex reaction mechanisms. sciencedaily.com For imine synthesis and functionalization, this means that optimal catalysts and reaction conditions could be predicted in silico, drastically reducing the amount of empirical experimentation required. medium.com This technology holds the promise of accelerating the discovery of new reactions and the development of more efficient chemical processes. medium.comrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.